molecular formula C11H7N3O2S B3089425 7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1193203-66-5

7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B3089425
CAS No.: 1193203-66-5
M. Wt: 245.26 g/mol
InChI Key: RMUHKTQGRASVOT-UHFFFAOYSA-N
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Description

7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Comparison with Similar Compounds

7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.

Biological Activity

7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, particularly its anticancer and anti-inflammatory properties, supported by relevant research findings and data.

  • Molecular Formula : C11H7N3O2S
  • Molecular Weight : 245.26 g/mol
  • CAS Number : 676247-93-1

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound.

Case Studies and Findings

  • Broad-Spectrum Anticancer Activity :
    • A study reported that derivatives similar to this compound exhibited a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines, indicating notable anticancer activity. The molecular docking simulations revealed that these compounds bind effectively to CDK2 and TRKA, which are critical targets in cancer therapy .
  • Mechanism of Action :
    • The binding interactions of the compound with CDK2 and TRKA were found to be comparable to established inhibitors like milciclib. This suggests that the compound may function as a dual inhibitor, enhancing its therapeutic potential against various cancers .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects.

Research Insights

  • COX Inhibition :
    • Studies have shown that related compounds significantly inhibit COX-2 activity with IC50 values comparable to celecoxib (IC50 = 0.04 ± 0.01 μmol). This positions these compounds as potential alternatives for managing inflammation .
  • In Vivo Studies :
    • In vivo assessments using carrageenan-induced paw edema models indicated that these derivatives possess anti-inflammatory effects similar to indomethacin, with effective doses (ED50) calculated at approximately 9.17 μM .

Structure-Activity Relationship (SAR)

The biological activities of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their chemical structure. Modifications at various positions on the pyrimidine ring can enhance potency:

CompoundActivity TypeIC50/ED50 ValueReference
Compound AAnticancer (CDK2 Inhibition)GI% 43.9%
Compound BAnti-inflammatory (COX-2 Inhibition)IC50 = 0.04 μmol
Compound CAnti-inflammatory (In Vivo)ED50 = 9.17 μM

Properties

IUPAC Name

7-thiophen-3-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-11(16)8-5-13-14-9(1-3-12-10(8)14)7-2-4-17-6-7/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUHKTQGRASVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=NC3=C(C=NN23)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.05 mole of ethyl 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and 0.20 mole of potassium hydroxide in 50 ml. of ethanol-water is heated at reflux temperature for 4 hours. The mixture is acidified with concentrated hydrochloric acid and concentrated to give 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The preceding compound in tetrahydrofuran is added dropwise to a solution of 0.10 mole of diborane in tetrahydrofuran chilled in an ice bath. After stirring for 2 hours the bath is removed and the mixture allowed to stand 6 hours at room temperature. The mixture is poured into ice to give the product of the example.
Name
ethyl 7-(3-thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
7-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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